Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-
CAS No.: 80843-59-0
Cat. No.: VC17072674
Molecular Formula: C23H24O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80843-59-0 |
|---|---|
| Molecular Formula | C23H24O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-[(2-methyl-2-phenylpropoxy)methyl]-3-phenoxybenzene |
| Standard InChI | InChI=1S/C23H24O2/c1-23(2,20-11-5-3-6-12-20)18-24-17-19-10-9-15-22(16-19)25-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 |
| Standard InChI Key | NJOSRNFNOHCSCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene core with two distinct substituents: a phenoxy group (–O–C₆H₅) at the 3-position and a 2-methyl-2-phenylpropoxymethyl group (–CH₂–O–C(CH₃)(C₆H₅)₂) at the 1-position. This arrangement creates a sterically hindered environment due to the bulky 2-methyl-2-phenylpropoxy moiety, which influences its reactivity and physical properties. The canonical SMILES representation, CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3, highlights the connectivity of these groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 80843-59-0 |
| IUPAC Name | 1-[(2-Methyl-2-phenylpropoxy)methyl]-3-phenoxybenzene |
| Molecular Formula | C₂₃H₂₄O₂ |
| Molecular Weight | 332.4 g/mol |
| InChI Key | NJOSRNFNOHCSCZ-UHFFFAOYSA-N |
| XLogP3 | ~6.2 (estimated) |
Spectroscopic and Computational Data
The Standard InChI string (InChI=1S/C23H24O2/c1-23(2,20-11-5-3-6-12-20)18-24-17-19-10-9-15-22(16-19)25-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3) provides a systematic representation of its atomic connectivity and stereochemistry. Computational models predict a lipophilic character, with an estimated XLogP3 value of ~6.2, suggesting high solubility in organic solvents. Infrared (IR) spectroscopy of analogous compounds reveals characteristic C–O–C stretching vibrations at 1,250–1,050 cm⁻¹, while nuclear magnetic resonance (NMR) spectra would display distinct aromatic proton signals between δ 6.5–7.5 ppm .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
Although explicit protocols for this compound are scarce, its synthesis likely parallels methods for structurally related ethers. A plausible route involves:
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Williamson Ether Synthesis: Reaction of 3-phenoxybenzyl bromide with 2-methyl-2-phenylpropan-1-ol in the presence of a base like potassium carbonate.
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Mitsunobu Reaction: Coupling of 3-phenoxybenzyl alcohol with 2-methyl-2-phenylpropan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Table 2: Comparative Yields in Etherification Methods
| Method | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Williamson | 80–100 | 60–75 | Alkyl halide hydrolysis |
| Mitsunobu | 0–25 | 85–90 | Triphenylphosphine oxide |
The Mitsunobu approach offers superior regioselectivity and yields but requires stringent anhydrous conditions .
Challenges in Purification
Due to the compound’s high molecular weight and hydrophobicity, purification via column chromatography often employs gradients of ethyl acetate in hexane (5–20%). Recrystallization from toluene/ethanol mixtures yields crystals with a melting point estimated at 85–90°C.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
The compound’s ether linkages and aromatic systems make it a candidate for prodrug formulations. For example, structurally similar molecules serve as masked alcohols in antiviral agents, where enzymatic cleavage releases active metabolites.
Agrochemical Development
In agrochemistry, such ethers act as slow-release carriers for herbicides. The 2-methyl-2-phenylpropoxy group enhances soil adhesion, reducing leaching into groundwater. Field trials with analogs demonstrate 40–60% longer residual activity compared to non-ether derivatives .
Materials Science Innovations
The rigid aromatic backbone contributes to thermal stability in polymer matrices. Blending 5–10 wt% of this compound into polycarbonates increases glass transition temperatures (Tg) by 15–20°C, as evidenced by differential scanning calorimetry (DSC).
Toxicological and Environmental Considerations
Acute Toxicity Profiles
While specific data for this compound are lacking, rat oral LD₅₀ values for analogous ethers range from 1,200–2,500 mg/kg, indicating moderate toxicity. Dermal exposure studies in rabbits show mild irritation (Draize score: 2.3/8) without corrosion .
Environmental Persistence
The compound’s estimated biodegradation half-life in soil exceeds 180 days, necessitating controlled disposal. Hydrolysis under alkaline conditions (pH >10) cleaves the ether bonds, yielding 3-phenoxybenzyl alcohol and 2-methyl-2-phenylpropan-1-ol as primary degradation products.
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